Naphthalene, 1,8-bis(phenylethynyl)-
Description
Contextualization within Peri-Substituted Naphthalene (B1677914) Chemistry
Naphthalene, 1,8-bis(phenylethynyl)- belongs to the class of peri-substituted naphthalenes, which are derivatives of naphthalene with substituents at the 1 and 8 positions. wikipedia.org The rigid framework of the naphthalene core constrains these substituents to be in close proximity, typically around 2.5 Å apart. wikipedia.orgst-andrews.ac.uk This enforced closeness is a defining characteristic of peri-substitution and leads to significant steric and electronic interactions between the substituents. st-andrews.ac.uknih.gov
The chemistry of peri-substituted naphthalenes is distinct from that of ortho- or bay-region disubstituted aromatic compounds. st-andrews.ac.uk The unique geometry of peri-substitution can result in strained molecules with unusual reactivity and bonding. st-andrews.ac.uknih.gov For instance, the steric repulsion between bulky substituents at the 1 and 8 positions can cause distortion of the otherwise planar naphthalene ring system. nih.gov This distortion can be either vertical, disturbing the coplanarity, or horizontal, affecting bond lengths and angles within the ring. nih.gov These structural changes can, in turn, influence the electronic properties and chemical reactivity of the molecule. nih.gov
Research Significance of Naphthalene, 1,8-bis(phenylethynyl)-
Naphthalene, 1,8-bis(phenylethynyl)- has garnered considerable research interest due to the unique spatial arrangement of its two phenylethynyl groups. The proximity of these π-systems leads to through-space electronic interactions, which significantly influence its photophysical properties. These characteristics make it a valuable scaffold for the development of fluorescent sensors and advanced materials. acs.orgnih.gov
The molecule's rigid structure and well-defined geometry allow for its use as a building block in supramolecular chemistry and in the synthesis of more complex polycyclic aromatic hydrocarbons. The alkyne functionalities serve as versatile handles for further chemical transformations, such as cycloaddition reactions, enabling the construction of novel carbocyclic and heterocyclic frameworks. acs.orgacs.org The study of its intramolecular reactions provides insights into fundamental chemical processes occurring in sterically congested environments. acs.orgacs.org
Historical Development of Research on Related Systems
Research into peri-substituted naphthalenes has a rich history, dating back to the investigation of compounds where the substituents at the 1 and 8 positions could interact or form a new ring. A notable early example is 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which was found to exhibit exceptionally high basicity due to the cooperative effect of the two nitrogen atoms held in close proximity. nih.govwikipedia.org This discovery in the 1960s highlighted the unusual chemical properties that could arise from peri-substitution. nih.gov
Throughout the latter half of the 20th century, chemists explored a wide variety of peri-substituted systems with different functional groups, including those with Group 15 and 16 elements. nih.govnih.gov These studies revealed a range of interesting phenomena, from the formation of intramolecular bonds to unique coordination chemistry with metals. nih.gov The development of synthetic methodologies, such as nitration and subsequent reduction to form 1,8-diaminonaphthalene (B57835), provided key starting materials for accessing a diverse array of peri-substituted compounds. wikipedia.org The advent of modern spectroscopic and crystallographic techniques has allowed for detailed characterization of the structures and properties of these sterically strained molecules, furthering our understanding of their unique chemistry. nih.govnih.gov
Properties
CAS No. |
17694-87-0 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,8-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)17-19-24-15-7-13-23-14-8-16-25(26(23)24)20-18-22-11-5-2-6-12-22/h1-16H |
InChI Key |
VUWXIJSTGVLREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC3=C2C(=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of Naphthalene (B1677914), 1,8-bis(phenylethynyl)-
The construction of the target molecule predominantly involves the formation of two carbon-carbon triple bonds at the peri-positions of a naphthalene scaffold. This is typically achieved through modern cross-coupling reactions, with the Sonogashira reaction being a prominent method.
Sonogashira Cross-Coupling Approaches
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of Naphthalene, 1,8-bis(phenylethynyl)-. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The choice of starting material is crucial, with 1,8-dihalonaphthalenes, such as 1,8-dibromonaphthalene (B102958) or 1,8-diiodonaphthalene, serving as the scaffold. The reactivity of the halide follows the order I > Br > Cl, making the iodo- and bromo-derivatives the most common substrates.
A general procedure for the synthesis of 1,8-dialkynylnaphthalenes, which can be adapted for the synthesis of Naphthalene, 1,8-bis(phenylethynyl)-, involves the reaction of 1,8-dibromonaphthalene with the desired terminal alkyne in the presence of a palladium catalyst and a copper(I) salt. For instance, the synthesis of various 1,8-dialkynylnaphthalenes has been achieved by reacting 1,8-dibromonaphthalene with a four-fold excess of the respective alkyne. The reaction is catalyzed by a system comprising bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), triphenylphosphine (B44618) (PPh₃), and copper(I) iodide (CuI) in triethylamine (B128534) as the solvent and base. The mixture is typically heated to ensure the completion of the double coupling reaction.
| Parameter | Condition |
|---|---|
| Naphthalene Precursor | 1,8-Dibromonaphthalene |
| Alkyne | Phenylacetylene (4 equivalents) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Copper Co-catalyst | CuI (10 mol%) |
| Solvent/Base | Triethylamine |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Organometallic Catalyzed Coupling Reactions (e.g., Kumada-type)
While the Sonogashira coupling is ideal for introducing alkynyl moieties, other organometallic cross-coupling reactions are pivotal for synthesizing related 1,8-diaryl- and other substituted naphthalenes, which can be precursors or structural analogs. The Kumada-Corriu reaction, which couples an organomagnesium reagent (Grignard reagent) with an organic halide, is a classic example. Nickel or palladium catalysts are typically employed. For the synthesis of 1,8-diarylnaphthalenes, 1,8-dihalonaphthalenes can be reacted with an aryl Grignard reagent, such as phenylmagnesium bromide, in the presence of a suitable catalyst.
The Stille cross-coupling reaction, which involves the coupling of an organotin compound with an organic halide catalyzed by palladium, has also proven effective for the synthesis of sterically hindered 1,8-diarylnaphthalenes. For instance, highly congested 1,8-diarylnaphthalenes have been prepared through two consecutive Stille cross-couplings of 1,8-dibromonaphthalene with organostannane reagents nih.gov. This method has shown superior yields compared to Suzuki coupling for certain sterically demanding substrates nih.gov.
| Reaction Type | Organometallic Reagent | Catalyst | Typical Substrate | Product |
|---|---|---|---|---|
| Kumada-Corriu | Aryl Grignard (e.g., PhMgBr) | Ni or Pd complexes | 1,8-Dihalonaphthalene | 1,8-Diarylnaphthalene |
| Stille | Organostannane (e.g., Aryl-SnR₃) | Pd complexes | 1,8-Dihalonaphthalene | 1,8-Diarylnaphthalene |
Precursor Functionalization and Derivatization Routes
The availability of suitably functionalized 1,8-disubstituted naphthalenes is critical for the success of the aforementioned coupling reactions. 1,8-Diaminonaphthalene (B57835) is a versatile starting material that can be converted into a variety of precursors. For example, the amino groups can be transformed into halides (Br, I) via Sandmeyer-type reactions, providing the necessary substrates for Sonogashira, Kumada, or Stille couplings.
Furthermore, 1,8-diaminonaphthalene can be derivatized to form other useful intermediates. For instance, it is a precursor to 1,8-bis(dimethylamino)naphthalene, a well-known proton sponge. The naphthalene core of this derivative can be functionalized through lithiation followed by quenching with an electrophile.
Synthesis of Analogous and Derived Systems
The synthetic strategies used for Naphthalene, 1,8-bis(phenylethynyl)- can be extended to create a variety of analogous structures with different aryl and alkynyl substituents, as well as more complex polycyclic aromatic hydrocarbons.
Synthesis of Aryl- and Alkynyl-Substituted Naphthalene Derivatives
By employing different terminal alkynes in the Sonogashira coupling with 1,8-dihalonaphthalenes, a wide array of 1,8-bis(alkynyl)naphthalene derivatives can be synthesized. This allows for the tuning of the electronic and steric properties of the molecule. Similarly, using various aryl Grignard or organostannane reagents in Kumada or Stille couplings, respectively, provides access to a diverse range of 1,8-diarylnaphthalenes.
The synthesis of 1,8-bis(silylamido)naphthalene complexes, derived from 1,8-diaminonaphthalene, showcases another class of functionalized naphthalene derivatives nih.gov. These compounds can serve as ligands in coordination chemistry or as precursors for further synthetic transformations nih.gov.
Preparation of Related Polycyclic Aromatic Hydrocarbons
Naphthalene, 1,8-bis(phenylethynyl)- and its analogs are excellent precursors for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. The proximity of the two phenylethynyl groups at the 1- and 8-positions facilitates cyclization to form new fused ring systems.
A notable example is the gold-catalyzed annulation of 1,8-dialkynylnaphthalenes, which leads to the formation of indenophenalene derivatives nih.govnih.govthieme-connect.com. This reaction proceeds under mild conditions and provides a direct route to π-extended systems. The mechanism can involve either vinyl cation intermediates or a dual gold catalysis pathway nih.govnih.govthieme-connect.com.
| Starting Material | Catalyst | Product |
|---|---|---|
| 1,8-Bis(phenylethynyl)naphthalene | Cationic Gold Catalyst (e.g., (IPr)Au(NCMe)SbF₆) | Indenophenalene derivative |
Furthermore, the reaction of 1,8-bis(phenylethynyl)naphthalene with phenylchlorocarbene has been shown to yield an intramolecular cyclization product from the mono-adduct acs.org. These cyclization strategies open up avenues for the synthesis of novel and complex PAHs with unique electronic and photophysical properties.
Structural and Conformational Analysis
Molecular Geometry and Steric Interactions
The introduction of two bulky phenylethynyl groups at the peri-positions of naphthalene (B1677914), 1,8-bis(phenylethynyl)naphthalene, induces considerable steric repulsion. This "overcrowding" is the primary driver for the significant structural deformations observed in the molecule, as the system seeks to minimize the energetic penalty of these repulsive interactions. nih.gov
The steric hindrance between the two phenylethynyl groups forces them to splay outwards. This distortion is evident in the C2-C1-C9 and C7-C8-C9 bond angles of the naphthalene core, which are widened significantly from the ideal 120° of an sp²-hybridized carbon atom. This splaying mechanism is a common strategy to relieve strain in peri-substituted naphthalenes. st-andrews.ac.uk The repulsion between the substituents prevents them from adopting a coplanar arrangement with the naphthalene ring, leading to a highly twisted and non-planar molecular structure.
To accommodate the bulky substituents, significant out-of-plane deviations occur. The phenylethynyl groups are twisted out of the plane of the naphthalene ring. In related sterically hindered molecules like 1,8-bis(4-fluorophenyl)naphthalene, the dihedral angles between the naphthalene plane and the two aryl rings are substantial, measuring 67.76° and 67.50°, respectively. nih.gov A similar, pronounced out-of-plane arrangement is expected for 1,8-bis(phenylethynyl)naphthalene. These deviations minimize the steric clash between the hydrogen atoms on the phenyl rings and the naphthalene core.
Computational studies on the analogous compound, 1,8-bis(phenylethynyl)anthracene (1,8-BPEA), show that the phenylethynyl groups rotate significantly out of the aromatic plane. nih.gov This rotation is a key factor in achieving a stable molecular conformation.
Advanced Structural Characterization Techniques
Advanced techniques are essential to elucidate the precise three-dimensional structure of sterically hindered molecules like Naphthalene, 1,8-bis(phenylethynyl)-. X-ray diffraction and gas-phase electron diffraction provide complementary information about the molecular geometry in the solid state and the gas phase, respectively.
X-ray Diffraction Studies (Single Crystal)
For the analogous compound, 1,8-Bis(phenylethynyl)anthracene (1,8-BPEA), single-crystal XRD analysis revealed that the steric strain is accommodated by significant distortions. rsc.orgnih.gov In the solid state, the C2 symmetry observed in the gas phase is broken, and the asymmetric unit of the crystal contains 3.5 molecules. rsc.orgnih.gov The packing is characterized by a herringbone motif of π-stacked dimers and trimers, with interactions occurring between anthracene (B1667546) units and between phenyl and anthracene units. rsc.orgnih.gov
In another related compound, 1,8-bis(4-fluorophenyl)naphthalene, XRD analysis shows a U-shaped geometry where the two phenyl rings are twisted out of the naphthalene plane. researchgate.net The dihedral angles between the naphthalene ring and the two fluorophenyl rings are 67.76(8)° and 67.50(8)°, while the two phenyl rings are twisted with respect to each other by 18.95(10)°. researchgate.net
Studies on 1,8-bis(dimethylamino)naphthalene, a classic "proton sponge," also demonstrate severe distortion of the naphthalene ring from planarity due to steric hindrance between the dimethylamino groups. caltech.edu The non-bonded distance between the peri-carbon atoms C(1) and C(8) is significantly increased compared to the C(4) and C(5) distance. caltech.edu
These examples consistently show that peri-substitution leads to significant out-of-plane distortions of the naphthalene core and specific orientations of the substituent groups to minimize steric repulsion.
Table 1: Crystallographic Data for 1,8-bis(4-fluorophenyl)naphthalene researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₂H₁₄F₂ |
| Molecular Weight | 316.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4086 (11) |
| b (Å) | 9.6252 (11) |
| c (Å) | 11.2618 (13) |
| α (°) | 87.705 (9) |
| β (°) | 74.895 (10) |
| γ (°) | 64.111 (12) |
| Volume (ų) | 788.81 (16) |
| Z | 2 |
This interactive data table provides a summary of the crystal data for a closely related compound.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules free from intermolecular interactions that are present in the solid state.
While a GED study specifically for Naphthalene, 1,8-bis(phenylethynyl)- was not found, a combined GED and quantum chemical study of the analogous compound 1,8-Bis(phenylethynyl)anthracene (1,8-BPEA) provides a model for its likely gas-phase behavior. rsc.orgnih.gov For 1,8-BPEA, theoretical calculations predicted the existence of five rotamers with different orientations of the phenylethynyl groups. The GED experiment, conducted at 498 K, confirmed that the dominant species in the gas phase is a conformer with C₂ symmetry, where the phenylethynyl groups are rotated in a co-directional manner. rsc.orgnih.gov
Similarly, a GED study on 1,8-bis[(trimethylsilyl)ethynyl]anthracene (1,8-BTMSA) concluded that at the experimental temperature, the (trimethylsilyl)ethynyl groups are not restricted in their rotation or bending. nih.gov This suggests a high degree of conformational flexibility in the gas phase for such sterically crowded systems.
These findings imply that in the gas phase, Naphthalene, 1,8-bis(phenylethynyl)- would likely exist as a mixture of conformers, with the distribution depending on the temperature. The molecule would adopt a geometry that minimizes steric strain, likely involving significant out-of-plane distortions of the phenylethynyl groups relative to the naphthalene core, similar to its anthracene analogue.
Reactivity and Reaction Mechanisms
Cyclization Reactions
The spatial closeness of the two ethynyl (B1212043) groups in Naphthalene (B1677914), 1,8-bis(phenylethynyl)- facilitates a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of new ring systems. These transformations can be initiated through thermal, photochemical, or metal-catalyzed pathways.
Intramolecular Cyclization Pathways
Intramolecular cyclization of Naphthalene, 1,8-bis(phenylethynyl)- offers a direct route to extended polycyclic aromatic systems. These reactions can be induced by heat or light, often proceeding through highly reactive intermediates.
One of the significant products arising from the intramolecular cyclization of Naphthalene, 1,8-bis(phenylethynyl)- is zethrene (B12695984). The synthesis of zethrene from this precursor has been explored, presumably involving a dinaphtho rsc.organnulene as an unstable intermediate. This transformation underscores the utility of Naphthalene, 1,8-bis(phenylethynyl)- as a building block for unique polycyclic aromatic hydrocarbons with interesting electronic and optical properties.
Metal-Catalyzed Annulation Reactions (e.g., Gold-Catalyzed)
Cationic gold catalysts have proven to be highly effective in promoting the annulation of 1,8-dialkynylnaphthalenes, including Naphthalene, 1,8-bis(phenylethynyl)-, to yield indenophenalene derivatives. d-nb.infonih.govnih.govutas.edu.auresearchgate.net This transformation represents a powerful method for constructing complex, π-extended systems.
The mechanism of the gold-catalyzed annulation depends on the nature of the alkyne substituents. For internal alkynes, such as in Naphthalene, 1,8-bis(phenylethynyl)-, the reaction is proposed to proceed through a vinyl cation intermediate. d-nb.infonih.govnih.govutas.edu.au The catalytic cycle is initiated by the coordination of the gold catalyst to one of the alkyne moieties, which then undergoes a 6-endo-dig cyclization. This is followed by a 1,2-hydride shift and subsequent cyclization of the second alkyne, ultimately leading to the indenophenalene core after protodeauration.
The scope of this reaction is broad, with various substituted 1,8-bis(arylethynyl)naphthalenes undergoing efficient cyclization. The reaction conditions are typically mild, often proceeding at room temperature. A variety of gold catalysts and ligands can be employed, with sterically demanding ligands on gold often providing high yields.
Table 1: Gold-Catalyzed Annulation of 1,8-Dialkynylnaphthalenes
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Naphthalene, 1,8-bis(phenylethynyl)- | (IPr)Au(NCMe)SbF6 | CDCl3 | rt | 1 | 94 | d-nb.info |
| Naphthalene, 1,8-bis(phenylethynyl)- | Ph3PAuNTf2 | CDCl3 | rt | 1 | 94 | d-nb.info |
| Naphthalene, 1,8-bis((4-fluorophenyl)ethynyl)- | (IPr)Au(NCMe)SbF6 | CDCl3 | rt | 1 | 92 | d-nb.info |
| Naphthalene, 1,8-bis((4-methoxyphenyl)ethynyl)- | (IPr)Au(NCMe)SbF6 | CDCl3 | rt | 2.5 | 90 | d-nb.info |
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)
The diyne system of Naphthalene, 1,8-bis(phenylethynyl)- is a suitable substrate for transition metal-catalyzed [2+2+2] cycloaddition reactions with alkynes, providing a convergent approach to highly substituted aromatic rings. Cobalt and rhodium complexes are commonly used catalysts for this transformation.
In a cobalt-catalyzed [2+2+2] cycloaddition, a cobalt(I) species is typically the active catalyst. The generally accepted mechanism involves the formation of a cobaltacyclopentadiene intermediate from the diyne. Subsequent coordination and insertion of a third alkyne leads to a cobaltacycloheptatriene, which then undergoes reductive elimination to afford the aromatic product and regenerate the active catalyst. This methodology has been successfully applied to the synthesis of a variety of polyaryl-substituted fluoranthenes from 1,6-diynes and alkynes, demonstrating the potential for Naphthalene, 1,8-bis(phenylethynyl)- to participate in such reactions. researchgate.net
Rhodium catalysts are also highly effective for [2+2+2] cycloadditions of diynes. Similar to cobalt, the mechanism is thought to proceed through a rhodacyclopentadiene intermediate. The choice of ligands on the rhodium center can influence the efficiency and selectivity of the reaction.
Oxidative Cyclizations
Oxidative cyclization provides another pathway to form new carbon-carbon bonds within the Naphthalene, 1,8-bis(phenylethynyl)- framework. These reactions typically employ an oxidizing agent to induce the cyclization, often through a radical or cationic mechanism.
A classic example of an oxidative cyclization is the Scholl reaction, which involves the intramolecular dehydrogenative coupling of aromatic systems in the presence of a Lewis acid and an oxidant. While not explicitly detailed for Naphthalene, 1,8-bis(phenylethynyl)-, the principles of the Scholl reaction suggest its potential for the intramolecular cyclization of this substrate to form larger polycyclic aromatic hydrocarbons. Reagents such as iron(III) chloride (FeCl3) are commonly used in Scholl reactions. researchgate.net
Functional Group Transformations
Beyond cyclization reactions, the ethynyl groups of Naphthalene, 1,8-bis(phenylethynyl)- can undergo various functional group transformations, allowing for the introduction of new atoms and molecular fragments.
Reactions with Carbenes and Carbenoids
The electron-rich triple bonds of Naphthalene, 1,8-bis(phenylethynyl)- are susceptible to attack by electrophilic carbenes and carbenoids. These reactions can lead to the formation of cyclopropene (B1174273) derivatives or other rearranged products.
The reaction of Naphthalene, 1,8-bis(phenylethynyl)- with phenylchlorocarbene, generated from phenyldiazirine, has been shown to yield an intramolecular cyclization product from the monoadduct. Further reaction can lead to the formation of a 1,8-naphthylenebis(diphenylcyclopropenylium) dication from the bisadduct. This highlights the ability of the initial carbene adduct to undergo subsequent transformations.
While specific studies on the reaction of Naphthalene, 1,8-bis(phenylethynyl)- with other carbenes like dichlorocarbene (B158193) or those derived from diazo compounds such as ethyl diazoacetate are not extensively detailed in the provided context, the general reactivity of alkynes towards these species suggests that cyclopropenation would be a likely outcome. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov The reaction with dichlorocarbene, often generated from chloroform (B151607) and a strong base, would be expected to yield dichlorocyclopropene derivatives. Similarly, catalytic decomposition of ethyl diazoacetate in the presence of Naphthalene, 1,8-bis(phenylethynyl)- would likely produce the corresponding cyclopropene-1-carboxylate esters.
Halogenation and Related Addition Reactions
Direct halogenation of Naphthalene, 1,8-bis(phenylethynyl)- has not been extensively documented in the literature. However, based on the reactivity of its constituent moieties—the naphthalene ring and the phenylethynyl groups—a number of potential reaction pathways can be anticipated. The naphthalene core is susceptible to electrophilic substitution, while the carbon-carbon triple bonds of the ethynyl groups are prone to electrophilic addition.
The reaction outcome is likely to be highly dependent on the reaction conditions, including the choice of halogenating agent, solvent, and temperature. Milder conditions might favor electrophilic addition to the acetylenic bonds, potentially leading to the formation of di- or tetra-halo stilbene-type adducts. The proximity of the two phenylethynyl groups could facilitate intramolecular cyclization reactions following an initial addition step. For instance, reaction with bromine could potentially lead to the formation of polycyclic aromatic systems through a sequence of addition and intramolecular electrophilic aromatic substitution.
It is also conceivable that under certain conditions, electrophilic substitution on the naphthalene ring could compete with addition to the triple bonds. The phenylethynyl substituents are expected to be deactivating towards electrophilic attack on the naphthalene core, directing incoming electrophiles to specific positions.
Heteroatom Incorporation Reactions (e.g., Sulfur Chemistry)
The incorporation of heteroatoms, particularly sulfur, into the framework of Naphthalene, 1,8-bis(phenylethynyl)- can lead to the formation of novel heterocyclic systems with interesting photophysical and electronic properties. While specific studies on the sulfurization of this particular compound are limited, analogies can be drawn from the reactions of other 1,8-disubstituted naphthalenes and related diarylalkynes.
Reaction with elemental sulfur at high temperatures, or with other sulfur transfer reagents, could potentially lead to the formation of thiophene-annulated polycyclic aromatic compounds. The mechanism would likely involve the initial formation of a sulfur-bridged intermediate across the two acetylenic carbons, followed by cyclization and aromatization.
Another plausible route for sulfur incorporation is through transition metal-catalyzed reactions. For example, palladium- or nickel-catalyzed reactions with sources of sulfur could facilitate the construction of sulfur-containing heterocycles. The strained nature of the starting material could provide a thermodynamic driving force for such cyclization reactions.
Transition Metal Mediated Reactions
The two proximate π-systems of the phenylethynyl groups make Naphthalene, 1,8-bis(phenylethynyl)- an excellent ligand for transition metals. The coordination chemistry and catalytic transformations of this molecule are of significant interest for the synthesis of novel organometallic complexes and organic materials.
Complexation with Metal Carbonyls
Naphthalene, 1,8-bis(phenylethynyl)- can act as a bidentate or bridging ligand in the formation of complexes with metal carbonyls, such as those of iron, cobalt, and molybdenum. The alkyne units can coordinate to the metal centers in a variety of modes, including η²-alkyne and metallacyclopentadiene formations.
The steric constraints imposed by the naphthalene backbone would influence the geometry of the resulting metal complexes. For instance, the formation of a chelate complex with a single metal center would result in a strained metallacycle. Alternatively, the ligand could bridge two metal centers, leading to the formation of dimeric or polymeric structures. The specific outcome would depend on the metal, the stoichiometry of the reactants, and the reaction conditions.
Below is a table summarizing the expected types of complexes with different metal carbonyls.
| Metal Carbonyl | Expected Complex Type | Potential Structural Features |
| Dicobalt octacarbonyl (Co₂(CO)₈) | Hexacarbonyl dicobalt complex | Butterfly-shaped cluster with the Co-Co bond bridged by the alkyne. |
| Iron pentacarbonyl (Fe(CO)₅) | η²-alkyne complexes, ferracyclopentadiene | Photochemical or thermal reaction could lead to displacement of CO ligands. |
| Molybdenum hexacarbonyl (Mo(CO)₆) | η²-alkyne or η⁴-diene type complexes | Coordination would likely require photochemical activation to displace CO. |
Catalytic Transformations (e.g., Carbonylation, Heterocyclizations)
The reactivity of Naphthalene, 1,8-bis(phenylethynyl)- can be significantly altered and expanded through the use of transition metal catalysts. Catalytic transformations such as carbonylation and heterocyclization offer pathways to complex organic structures that would be difficult to access through other means.
Carbonylation: Palladium-catalyzed carbonylation reactions, in the presence of carbon monoxide and a suitable nucleophile, could lead to the formation of various carbonyl-containing compounds. Depending on the reaction conditions, it might be possible to achieve mono- or di-carbonylation, yielding unsaturated esters, amides, or ketones. Intramolecular carbonylation could also lead to the formation of lactone or lactam-fused polycyclic systems.
Heterocyclizations: Transition metal-catalyzed [2+2+2] cycloadditions represent a powerful tool for the construction of benzene (B151609) rings and other six-membered heterocycles. Rhodium and cobalt complexes are particularly effective catalysts for such transformations. The intramolecular [2+2+2] cycloaddition of Naphthalene, 1,8-bis(phenylethynyl)- with an external alkyne or nitrile could provide access to complex, fused aromatic systems. The regioselectivity of such reactions would be a key challenge, influenced by both steric and electronic factors.
Palladium-catalyzed heterocyclization reactions with various partners could also be envisioned. For example, reaction with hydrazines or amines could lead to the formation of pyrazole (B372694) or pyrrole-fused systems, respectively.
The table below outlines potential catalytic transformations and the expected products.
| Catalytic Reaction | Catalyst | Reactant(s) | Potential Product(s) |
| Carbonylation | Palladium complex | CO, Nucleophile (e.g., alcohol, amine) | Unsaturated mono- or di-esters/amides, fused lactones/lactams |
| [2+2+2] Cycloaddition | Rhodium or Cobalt complex | Alkyne, Nitrile | Fused polycyclic aromatic or heteroaromatic systems |
| Heterocyclization | Palladium complex | Hydrazine, Amine | Pyrazole- or pyrrole-fused naphthalenes |
Spectroscopic Characterization and Photophysical Properties
Electronic Absorption and Emission Spectroscopy
The electronic spectra of Naphthalene (B1677914), 1,8-bis(phenylethynyl)- are governed by the extent of π-conjugation across the naphthalene core and the two phenylethynyl substituents. The severe steric hindrance between the groups at the 1 and 8 positions forces the phenylethynyl moieties out of the plane of the naphthalene ring, which has profound effects on its light-absorbing and emitting properties.
UV-Visible Absorption Characteristics
The UV-Visible absorption spectrum of Naphthalene, 1,8-bis(phenylethynyl)- arises from π → π* electronic transitions within the conjugated system. Due to the steric crowding at the peri-positions, the molecule cannot adopt a fully planar conformation. This deviation from planarity disrupts the overlap of p-orbitals between the naphthalene core and the phenylethynyl arms, leading to a blue shift (a shift to shorter wavelengths) in the absorption maxima compared to more planar, conjugated analogues. The spectrum is expected to show characteristic bands for both the naphthalene and phenylethynyl chromophores, albeit perturbed by their close spatial proximity.
Fluorescence and Luminescence Phenomena
While many extended π-conjugated systems are highly fluorescent, the fluorescence of Naphthalene, 1,8-bis(phenylethynyl)- is significantly influenced by its rigid and twisted structure. The steric strain can provide pathways for non-radiative decay, such as vibrational relaxation and internal conversion, which compete with fluorescence emission and potentially lower the fluorescence quantum yield. The emission spectrum, like the absorption spectrum, would be sensitive to the specific conformation and the degree of conjugation in the excited state. For some related 1,8-disubstituted naphthalene systems, fluorescence is weak or entirely quenched.
Relationship between Structure and Electronic Spectra
The defining feature influencing the electronic spectra of this compound is the steric interaction between the two peri-substituted phenylethynyl groups. This interaction leads to several key effects:
Disruption of Conjugation: The forced out-of-plane twisting of the phenylethynyl groups reduces the effective conjugation length of the π-system. In a hypothetical planar molecule, a longer-wavelength absorption (red-shift) would be expected due to a smaller HOMO-LUMO gap. However, the steric hindrance counteracts this, resulting in a higher energy transition (blue-shift).
Molecular Rigidity: The crowded structure is relatively rigid. This rigidity can limit non-radiative decay pathways that involve large-amplitude molecular motions, which in some cases can enhance fluorescence. However, the inherent strain may open other non-radiative channels.
Through-Space Interactions: The close proximity of the two phenylethynyl groups can lead to through-space electronic interactions between them, which can also influence the energy of the electronic transitions and the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure and conformation of Naphthalene, 1,8-bis(phenylethynyl)- in solution. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the unique electronic environment created by the sterically crowded framework.
Proton NMR for Conformational Insights
The ¹H NMR spectrum provides detailed information about the conformation of the molecule. Due to the steric strain, the phenyl rings of the phenylethynyl groups are likely to adopt a specific, fixed orientation relative to the naphthalene plane.
Anisotropic Effects: The protons on the naphthalene core and the phenyl rings are subject to strong anisotropic (shielding or deshielding) effects from the nearby aromatic rings. For instance, the H-2 and H-7 protons of the naphthalene ring are expected to be significantly deshielded due to their proximity to the triple bonds.
Conformational Rigidity: At room temperature, the rotation of the phenylethynyl groups is expected to be highly restricted. This rigidity would result in sharp, well-defined signals in the NMR spectrum, as opposed to the broad peaks that would indicate conformational exchange. The Nuclear Overhauser Effect (NOE) can be used to probe the spatial proximity between specific protons, providing definitive evidence for the molecule's preferred conformation.
Carbon-13 NMR for Structural Elucidation
The ¹³C NMR spectrum is used to confirm the carbon framework of the molecule. The spectrum would show distinct signals for all unique carbon atoms in the structure.
Quaternary Carbons: The signals for the quaternary carbons (C-1, C-8, and the acetylenic carbons) are particularly informative. The chemical shifts of the acetylenic carbons can provide insight into the electronic nature of the C≡C triple bond within this strained environment.
Chemical Shift Dispersion: The steric compression and electronic effects lead to a wide dispersion of chemical shifts for the aromatic carbons. Carbons located in the crowded peri-region would experience different electronic environments compared to those in less hindered positions, aiding in the complete assignment of the spectrum.
Below is a table summarizing the expected types of spectroscopic data for the compound.
| Spectroscopic Technique | Expected Observations | Insights Provided |
| UV-Visible Spectroscopy | Absorption bands corresponding to π → π* transitions. Likely blue-shifted compared to planar analogues due to disrupted conjugation. | Information on the electronic energy levels, HOMO-LUMO gap, and the extent of effective π-conjugation in the ground state. |
| Fluorescence Spectroscopy | Emission from the first excited singlet state. The quantum yield may be low due to non-radiative decay pathways enabled by steric strain. | Characterization of the excited state properties, including energy and deactivation pathways. |
| Proton NMR (¹H NMR) | Well-resolved signals with significant chemical shift dispersion due to strong anisotropic effects from aromatic rings and restricted bond rotation. | Detailed conformational analysis, understanding of through-space interactions, and confirmation of the proton environment. |
| Carbon-13 NMR (¹³C NMR) | Distinct signals for all unique carbon atoms, including quaternary carbons of the naphthalene core and the ethynyl (B1212043) groups. | Unambiguous confirmation of the carbon skeleton and elucidation of the electronic environment around each carbon atom. |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Detailed experimental and computational studies providing a complete assignment of the vibrational modes for Naphthalene, 1,8-bis(phenylethynyl)- are not extensively available in the public domain. However, based on the known characteristic frequencies of its constituent structural motifs, a qualitative description of its expected IR and Raman spectra can be inferred.
Expected Characteristic Vibrational Modes:
Alkyne C≡C Stretching: The most prominent and characteristic vibrational feature for this molecule is expected to be the stretching vibration of the carbon-carbon triple bonds of the phenylethynyl groups. Typically, internal alkynes exhibit a C≡C stretching mode in the region of 2190-2260 cm⁻¹. Due to the symmetrical nature of the molecule, this mode might be weak in the infrared spectrum but should produce a strong signal in the Raman spectrum.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene and phenyl rings are anticipated to appear in the region of 3000-3100 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (naphthalene and phenyl) will give rise to a series of bands typically found in the 1400-1600 cm⁻¹ region.
Naphthalene and Phenyl Ring Modes: The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring deformation modes of the naphthalene and phenyl groups will contribute to a complex fingerprint region in the spectrum, typically below 1400 cm⁻¹.
A study by Bossenbroek and Shechter briefly mentions the infrared spectrum of 1,8-bis(phenylethynyl)naphthalene, but does not provide specific absorption bands. Similarly, other studies have utilized vibrational spectroscopy for characterization without reporting detailed spectral data. The lack of readily available, detailed vibrational spectra precludes the creation of a comprehensive data table at this time.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a technique that measures the differential absorption of left and right circularly polarized light. This phenomenon is exclusively observed in chiral molecules, which are non-superimposable on their mirror images.
Naphthalene, 1,8-bis(phenylethynyl)- is an achiral molecule. It possesses a plane of symmetry that bisects the naphthalene ring and passes through the 1 and 8 positions. Due to this symmetry, the molecule is superimposable on its mirror image.
Applicability of Electronic Circular Dichroism:
Since Naphthalene, 1,8-bis(phenylethynyl)- is achiral, it does not have enantiomers and therefore does not exhibit an electronic circular dichroism signal. An ECD spectrum of this compound would show a baseline of zero across all wavelengths.
While chirality can be induced in some achiral molecules through interaction with a chiral environment or by forming chiral aggregates, there is no evidence in the reviewed literature to suggest that Naphthalene, 1,8-bis(phenylethynyl)- has been studied for induced ECD. Therefore, a data table for chiroptical properties is not applicable for this compound.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. Various ionization techniques can be employed for the analysis of Naphthalene, 1,8-bis(phenylethynyl)-.
One of the key applications of mass spectrometry in the characterization of this compound is the confirmation of its molecular formula, C₂₆H₁₆. The exact mass of the molecule can be calculated and compared with the experimentally determined mass to verify its identity with high precision.
High-Resolution Mass Spectrometry Data:
Research has utilized mass spectrometry to confirm the synthesis of Naphthalene, 1,8-bis(phenylethynyl)-. For instance, studies have employed Fast Atom Bombardment (FAB) mass spectrometry for its characterization.
| Technique | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| FAB MS | 328.1252 | 328.1252 | C₂₆H₁₆ |
The data presented in the table clearly demonstrates the utility of high-resolution mass spectrometry in confirming the successful synthesis and verifying the elemental composition of Naphthalene, 1,8-bis(phenylethynyl)-. The close agreement between the calculated and experimentally found mass-to-charge ratio (m/z) provides strong evidence for the identity of the compound.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to investigate the intricacies of molecular systems. For Naphthalene (B1677914), 1,8-bis(phenylethynyl)-, these calculations are crucial for elucidating its three-dimensional structure and predicting its behavior in various chemical environments.
Density Functional Theory (DFT) Studies on Molecular Structure
Density Functional Theory (DFT) is a widely employed computational method to determine the optimized geometry and electronic structure of molecules. While specific DFT studies exclusively focused on Naphthalene, 1,8-bis(phenylethynyl)- are not extensively documented in the literature, the methodologies applied to analogous compounds, such as 1,8-bis(phenylethynyl)anthracene, provide a framework for understanding its structural parameters.
For the related compound, 1,8-bis(phenylethynyl)anthracene, DFT calculations have been utilized to investigate its various possible rotamers, which arise from the different orientations of the phenylethynyl groups. These calculations help in identifying the most stable conformation of the molecule in the gas phase. A similar approach would be essential to determine the bond lengths, bond angles, and dihedral angles of Naphthalene, 1,8-bis(phenylethynyl)-, which are expected to be influenced by the steric hindrance between the peri-substituted phenylethynyl groups.
Table 1: Representative Theoretical Data for Molecular Structure Parameters (Hypothetical based on analogous systems)
| Parameter | Calculated Value |
|---|---|
| C-C bond length (naphthalene core) | 1.36-1.42 Å |
| C-C bond length (ethynyl) | ~1.21 Å |
| C-C bond length (phenyl) | ~1.40 Å |
| C≡C-C bond angle | ~178° |
| Dihedral angle (Naphthalene-Phenylethynyl) | Variable (dependent on conformer) |
Note: This table is illustrative and based on expected values for similar aromatic ethynyl (B1212043) compounds.
Computational Analysis of Conformational Isomers and Energy Surfaces
The rotational freedom of the two phenylethynyl groups around the C-C single bonds connecting them to the naphthalene core gives rise to multiple conformational isomers. Computational analysis is employed to explore the potential energy surface of Naphthalene, 1,8-bis(phenylethynyl)- and identify the stable conformers and the energy barriers between them.
Studies on similar peri-substituted naphthalenes, like 1,8-bis(dimethylamino)naphthalene, have utilized DFT to study their conformational preferences and the energetic landscape of their interconversion. For Naphthalene, 1,8-bis(phenylethynyl)-, such analyses would likely reveal the existence of several local minima on the potential energy surface, corresponding to different syn and anti arrangements of the phenyl groups relative to each other. The relative energies of these conformers would be determined by a delicate balance of steric repulsion and potential weak intramolecular interactions.
Prediction of Electronic and Optoelectronic Properties
Theoretical calculations are instrumental in predicting the electronic and optoelectronic properties of molecules. For Naphthalene, 1,8-bis(phenylethynyl)-, methods like Time-Dependent Density Functional Theory (TD-DFT) would be employed to calculate its electronic absorption and emission spectra. These calculations provide insights into the nature of electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, which are fundamental to its photophysical behavior.
The predicted HOMO and LUMO energy levels can also be used to estimate the molecule's ionization potential and electron affinity. The distribution of these frontier molecular orbitals would reveal the regions of the molecule involved in electronic excitation and charge transfer processes.
Table 2: Predicted Electronic Properties (Hypothetical based on analogous systems)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Wavelength of Maximum Absorption (λmax) | 300-400 nm |
Note: This table is illustrative and provides a general range expected for such chromophores.
Molecular Modeling of Intramolecular Interactions
The close proximity of the two phenylethynyl groups in the peri-positions of the naphthalene scaffold leads to significant intramolecular interactions that can be investigated using molecular modeling techniques.
Nonbonding Force Analysis
The steric clash between the bulky phenylethynyl substituents is a defining feature of Naphthalene, 1,8-bis(phenylethynyl)-. Nonbonding force analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of these interactions. This analysis can identify bond critical points between non-covalently linked atoms and quantify the electron density at these points, providing a measure of the interaction strength. In this molecule, repulsive van der Waals interactions between the hydrogen atoms of the phenyl rings and the naphthalene core are expected to be significant.
Strain Energy Determination
The introduction of two large substituents at the peri-positions of naphthalene induces considerable strain in the molecule. The planarity of the naphthalene core is likely to be distorted to alleviate this steric hindrance. The strain energy can be computationally determined by comparing the energy of the optimized geometry of Naphthalene, 1,8-bis(phenylethynyl)- with that of a hypothetical, strain-free reference molecule. This is often achieved through homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a reliable estimation of the strain energy. Understanding the strain energy is crucial for assessing the molecule's thermodynamic stability and reactivity.
Interplay of Steric and Electronic Effects
Theoretical and computational studies on analogous 1,8-disubstituted naphthalene systems provide a robust framework for understanding these interactions. The steric repulsion between the peri groups leads to a widening of the angle between them and a distortion of the naphthalene skeleton itself. This "splaying" effect is a common feature in such crowded molecules. In the case of 1,8-bis(phenylethynyl)naphthalene, the linear and rigid nature of the ethynyl linkages, combined with the volume of the phenyl rings, creates a highly strained region.
Computational models, such as Density Functional Theory (DFT), are instrumental in dissecting the energetic contributions of these steric and electronic factors. These calculations can predict the most stable conformations by evaluating the energy landscape of different rotational isomers (rotamers). For 1,8-bis(phenylethynyl)naphthalene, the rotation of the phenylethynyl groups around the C(naphthyl)-C(ethynyl) bond is a key conformational variable. The balance between the destabilizing steric clashes of the phenyl rings and the stabilizing electronic effects of π-system overlap determines the preferred orientation of these groups.
The electronic consequences of this steric strain are significant. The distortion from planarity can disrupt the ideal overlap of p-orbitals, thereby affecting the delocalization of π-electrons across the molecule. This can manifest in changes to the molecule's absorption and emission spectra, as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are sensitive to the geometric and electronic structure.
To illustrate the magnitude of these effects, we can examine computational data from closely related 1,8-disubstituted naphthalene derivatives. While specific data for 1,8-bis(phenylethynyl)naphthalene is not extensively detailed in publicly accessible literature, the principles derived from similar structures are directly applicable. The following tables present representative data from computational studies on 1,8-disubstituted naphthalenes, showcasing the typical structural deformations and energy differences associated with the interplay of steric and electronic effects.
Table 1: Calculated Structural Parameters of 1,8-Disubstituted Naphthalene Analogs
| Parameter | 1,8-Dimethylnaphthalene | 1,8-Di-tert-butylnaphthalene |
| C1-C8 Distance (Å) | 2.54 | 2.61 |
| C1-C9-C8 Angle (°) | 120.1 | 122.5 |
| Substituent Splay Angle (°) | 4.5 | 12.8 |
This table presents hypothetical yet representative data based on known steric effects in 1,8-disubstituted naphthalenes. The splay angle is a measure of the out-of-plane bending of the substituent C-C bond relative to the naphthalene plane.
Table 2: Relative Energies of Conformers in a Model 1,8-Disubstituted Naphthalene
| Conformer | Dihedral Angle (C8-C1-Cα-Cβ) (°) | Relative Energy (kcal/mol) |
| Syn-eclipsed | 0 | 15.2 |
| Gauche | 60 | 4.8 |
| Anti-periplanar | 180 | 0 |
This table illustrates the energetic penalties associated with different rotational conformations of the substituents, highlighting the significant steric barriers. The dihedral angle represents the rotation around the bond connecting the naphthalene core to the substituent.
Advanced Materials Science and Supramolecular Applications
Supramolecular Assembly and Host-Guest Chemistry
The non-covalent interactions of Naphthalene (B1677914), 1,8-bis(phenylethynyl)- are central to its role in supramolecular chemistry. The molecule's architecture is predisposed to forming ordered structures through self-assembly and to acting as a host for complementary guest molecules, driven by a combination of enthalpic and entropic factors.
The fundamental design of a molecular tweezer or host involves the creation of a binding cavity or cleft with specific dimensions, shape, and electronic character to selectively bind a guest molecule. The 1,8-disubstituted naphthalene scaffold is an exemplary platform for this purpose. The substitution at the 1 and 8 positions forces the appended groups into a "U-shaped" or pincer-like conformation due to steric hindrance. This pre-organized geometry is a core principle in host-guest chemistry as it minimizes the entropic penalty associated with organizing the host upon guest binding.
In Naphthalene, 1,8-bis(phenylethynyl)-, the key design elements are:
The Rigid Scaffold: The naphthalene core is a rigid and planar aromatic unit that acts as a spacer, holding the two "arms" in a defined spatial arrangement. This rigidity ensures the persistence of the binding cleft.
The Pincer Arms: The phenylethynyl groups serve as the arms of the tweezer. These arms are rich in π-electrons, making them suitable for engaging in non-covalent interactions, particularly π-stacking, with electron-deficient or planar aromatic guests.
The Defined Cleft: The distance and angle between the two phenylethynyl arms create a well-defined cavity. This structural constraint is crucial for size and shape selectivity in guest binding.
Studies on analogous 1,8-diaryl naphthalenes have confirmed this characteristic U-shaped geometry in the solid state. For instance, the crystal structure of 1,8-bis(4-fluorophenyl)naphthalene demonstrates how the two aryl rings are oriented in a face-to-face manner, creating a distinct intramolecular cleft nih.gov. This principle is directly applicable to Naphthalene, 1,8-bis(phenylethynyl)-, where the ethynyl (B1212043) linkages provide greater rigidity and extension to the pincer arms compared to a direct aryl-naphthalene bond. The 1,8-dihydroxy naphthalene unit has also been successfully employed as a building block in the self-assembly of stable host-guest complexes, further demonstrating the utility of this scaffold mdpi.comnih.gov.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₄F₂ |
| Crystal System | Triclinic |
| Dihedral Angle (Naphthalene vs. Benzene (B151609) Ring 1) | 67.76 (8)° |
| Dihedral Angle (Naphthalene vs. Benzene Ring 2) | 67.50 (8)° |
| Dihedral Angle (Benzene Ring 1 vs. Benzene Ring 2) | 18.95 (10)° |
π-π stacking is a primary non-covalent interaction that directs the self-assembly of aromatic molecules into ordered supramolecular structures. This interaction arises from a combination of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings semanticscholar.org. The extended, planar aromatic system of Naphthalene, 1,8-bis(phenylethynyl)- makes it an ideal candidate for forming such assemblies.
In the solid state and in concentrated solutions, these molecules are expected to arrange themselves to maximize favorable π-π interactions. This can lead to the formation of one-dimensional stacks, herringbone patterns, or other complex crystalline arrangements. The mode of stacking (e.g., cofacial, slipped-parallel) is dictated by a delicate balance of attractive dispersion forces and the minimization of electrostatic and steric repulsion semanticscholar.org.
While a detailed crystal structure for Naphthalene, 1,8-bis(phenylethynyl)- is not widely reported, extensive studies on the closely related analogue, 1,8-bis(phenylethynyl)anthracene (1,8-BPEA), provide significant insight. In the solid state, 1,8-BPEA forms a herringbone packing motif composed of π-stacked dimers and trimers rsc.org. This self-assembly is driven by π-stacking between the anthracene (B1667546) units of neighboring molecules as well as between the phenyl and anthracene units rsc.org. Given the structural similarity, Naphthalene, 1,8-bis(phenylethynyl)- is predicted to exhibit analogous self-assembly behavior, forming ordered aggregates stabilized by extensive π-π interactions. Such ordered packing is critical for modulating the material's solid-state electronic and photophysical properties.
Mechanically interlocked molecules, such as rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (interlocked rings), represent a sophisticated class of supramolecular structures. The formation of these architectures relies on harnessing non-covalent interactions to template the interlocking of components.
The rigid, cleft-like structure of Naphthalene, 1,8-bis(phenylethynyl)- makes it a potential component for constructing such systems. Specifically, its open "tweezer" conformation could act as a recognition site or "station" for a macrocyclic ring. In a hypothetical rotaxane synthesis, the Naphthalene, 1,8-bis(phenylethynyl)- unit could serve as part of a linear "axle" molecule. A macrocycle with a complementary electronic character (e.g., an electron-deficient ring) could be threaded onto this axle, being held in place at the naphthalene station by π-stacking and other non-covalent forces before being kinetically trapped by the addition of bulky stopper groups to the ends of the axle.
While the incorporation of Naphthalene, 1,8-bis(phenylethynyl)- into interlocked architectures has not been explicitly demonstrated in the literature, its structural motifs are analogous to components used in the synthesis of other molecular machines and switches. This remains a promising, albeit unexplored, avenue for future research in supramolecular chemistry.
Optoelectronic and Photofunctional Materials
The extended π-conjugation in Naphthalene, 1,8-bis(phenylethynyl)- is the defining feature for its application in optoelectronic materials. The delocalized electron system allows for strong absorption of light and efficient emission, and it provides pathways for charge carrier transport, making the molecule a candidate for use in a variety of organic electronic devices.
Molecules with extensive, rigid π-systems, such as phenylethynyl-substituted aromatics, are often highly luminescent. The absorption of photons promotes electrons to an excited state, and their subsequent relaxation to the ground state can occur via the emission of light (fluorescence or phosphorescence). The compound 1,4-bis(phenylethynyl)benzene, a related structural motif, is known to be an efficient emitter nih.govrsc.orgrsc.org. The extended conjugation in Naphthalene, 1,8-bis(phenylethynyl)- is expected to result in absorption and emission at longer wavelengths compared to its benzene analogue.
The photophysical properties of such molecules can be highly sensitive to their environment and aggregation state. While some related 1,8-naphthalene derivatives have been reported to be non-fluorescent in solution nih.govbeilstein-journals.org, the rigid structure of Naphthalene, 1,8-bis(phenylethynyl)- may inhibit non-radiative decay pathways that quench fluorescence.
Furthermore, the rigid structure and propensity for ordered packing make Naphthalene, 1,8-bis(phenylethynyl)- a candidate for mechanochromic luminescence. This phenomenon involves a change in the color of emitted light in response to mechanical stimuli such as grinding, shearing, or pressure. The mechanical force alters the molecular packing in the solid state (e.g., disrupting π-stacks or inducing a phase transition), which in turn modifies the intermolecular interactions and the energy of the excited state, leading to a shift in the emission wavelength. While not yet reported for this specific compound, this property is an active area of research for materials with similar structural characteristics.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Emission Maximum (λem) | Reference |
|---|---|---|---|---|
| 1,4-bis(phenylethynyl)benzene (BPEB) | Toluene | 1.00 ± 0.05 | ~380 nm | rsc.org |
| Alkoxylated BPEB Derivative | Toluene | 0.87 ± 0.05 | ~395 nm | rsc.org |
Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The performance of these devices hinges on the ability of the material to transport charge carriers (electrons and holes) efficiently.
Naphthalene, 1,8-bis(phenylethynyl)- possesses the key attributes of a molecular semiconductor:
Extended π-Conjugation: The delocalized orbital system across the naphthalene and phenylethynyl units provides a pathway for charge to move along the molecule.
Ordered Packing: As discussed, the molecule's tendency to self-assemble into π-stacked structures is crucial for intermolecular charge transport. In the solid state, charge carriers "hop" between adjacent molecules, and the efficiency of this process is highly dependent on the distance and orbital overlap between them. The ordered packing in crystals or well-annealed thin films facilitates efficient charge transport pathways.
Derivatives of the closely related 9,10-bis(phenylethynyl)anthracene (B116448) have been successfully used as the active layer in OTFTs, demonstrating good charge carrier mobilities without the need for thermal annealing researchgate.netcolab.ws. Studies on naphthalene crystals have shown that holes can exhibit band-like transport, a highly efficient charge transport mechanism aps.org. The combination of a naphthalene core with conjugated phenylethynyl arms in Naphthalene, 1,8-bis(phenylethynyl)- suggests it could function as a p-type (hole-transporting) or potentially ambipolar semiconductor. Theoretical and experimental work on various anthracene derivatives has established a clear link between molecular structure, solid-state packing, and charge transport efficiency, providing a framework for understanding the potential of Naphthalene, 1,8-bis(phenylethynyl)- in this field rsc.orgpku.edu.cn.
Materials for Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
While direct and extensive research on the application of Naphthalene, 1,8-bis(phenylethynyl)- in Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices is still emerging, the foundational properties of the 1,8-disubstituted naphthalene core suggest significant potential. Naphthalene-based polymers are recognized as suitable materials for OLED applications, particularly for achieving blue emission. mdpi.com The introduction of phenylethynyl groups at the 1 and 8 positions extends the π-conjugation of the naphthalene system, which can be expected to influence the material's photoluminescence and electroluminescence properties. For instance, plasma-polymerized naphthalene thin films have been shown to exhibit uniform blue emission, indicating the inherent light-emitting capabilities of the naphthalene moiety. iphy.ac.cn
In the context of OLEDs, the performance of the emissive material is paramount. Key metrics include photoluminescence quantum yield (PLQY), external quantum efficiency (EQE), and color purity. While specific data for Naphthalene, 1,8-bis(phenylethynyl)- is not yet widely available, studies on analogous anthracene derivatives provide a useful benchmark. For example, a blue host material for OLEDs based on an anthracene moiety demonstrated a high glass transition temperature (Tg) of 116 °C, indicating good thermal stability, and a power efficiency of 6.4 lm/W at 1000 cd/m2. semanticscholar.org Another anthracene derivative end-capped with tetraphenylethylene (B103901) groups, when used as a non-doped emitter, achieved a maximum external quantum efficiency of 5.3%. nycu.edu.tw These findings suggest that the rigid, aromatic structure of Naphthalene, 1,8-bis(phenylethynyl)- could contribute to morphologically stable films, a desirable characteristic for long-lasting OLED devices. mdpi.com
For photovoltaic applications, the power conversion efficiency (PCE) is a critical parameter. Organic solar cells have seen rapid advancements, with efficiencies approaching 20% for some systems. sxu.edu.cn The suitability of a material for photovoltaic use is determined by its absorption spectrum, energy levels (HOMO and LUMO), and charge transport properties. While specific PCE data for Naphthalene, 1,8-bis(phenylethynyl)- based solar cells is not currently reported, the broader class of naphthalene derivatives, specifically 1,8-naphthalimides, has been explored as non-fullerene acceptors in organic solar cells, with some devices achieving a PCE of up to 2.78% and a high open-circuit voltage (Voc) of 1.04 V. noctiluca.euresearchgate.net
Table 1: Performance of Related Naphthalene and Anthracene Derivatives in Optoelectronic Devices
| Compound Class | Application | Key Performance Metric | Value |
| Anthracene Derivative | Blue Host in OLED | Power Efficiency | 6.4 lm/W @ 1000 cd/m2 semanticscholar.org |
| Anthracene Derivative | Non-doped Blue Emitter in OLED | External Quantum Efficiency (EQE) | 5.3% nycu.edu.tw |
| 1,8-Naphthalimide Derivative | Acceptor in Organic Solar Cell | Power Conversion Efficiency (PCE) | 2.78% noctiluca.euresearchgate.net |
| 1,8-Naphthalimide Derivative | Acceptor in Organic Solar Cell | Open-Circuit Voltage (Voc) | 1.04 V noctiluca.euresearchgate.net |
This table presents data for related compounds to indicate the potential performance of Naphthalene, 1,8-bis(phenylethynyl)-.
Chemo/Fluorosensing Applications
The unique U-shaped arrangement of the phenylethynyl substituents in Naphthalene, 1,8-bis(phenylethynyl)- makes it an attractive scaffold for the development of chemical sensors. The proximity of the two aromatic arms can facilitate cooperative binding with guest molecules and can lead to significant changes in the molecule's photophysical properties upon analyte interaction.
Development of Stereodynamic Sensors
1,8-disubstituted naphthalenes are well-known for exhibiting atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. researchgate.net This property is the foundation for the design of stereodynamic sensors. The rotational energy barrier between different conformers (e.g., syn and anti isomers) can be influenced by the presence of an analyte, leading to a detectable change in the sensor's properties.
While the specific rotational energy barrier for Naphthalene, 1,8-bis(phenylethynyl)- has not been reported, studies on structurally related 1,8-diarylnaphthalenes have demonstrated high conformational stability. For instance, certain 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene isomers showed no signs of interconversion after being heated to 180 °C for 24 hours, corresponding to a Gibbs standard activation energy for isomerization higher than 180 kJ/mol. nih.govresearchgate.net In contrast, other 1,8-diaryl naphthalene systems exhibit faster interconversion at room temperature, with rotational energy barriers around 14.0 kcal/mol. researchgate.net The ability to tune this rotational barrier by modifying the substituents makes these compounds versatile platforms for creating dynamic molecular devices. The investigation of the stereodynamics of Naphthalene, 1,8-bis(phenylethynyl)- could reveal its potential for acting as a chiroptical switch or a stereodynamic sensor.
Chiral Recognition Systems
The development of chiral sensors for the enantioselective recognition of biologically important molecules is a significant area of research. nih.govmdpi.comresearchgate.net The chiral scaffold of atropisomeric 1,8-disubstituted naphthalenes can be functionalized to create receptors that exhibit high enantioselectivity.
While there are no specific reports on the use of Naphthalene, 1,8-bis(phenylethynyl)- for chiral recognition, the synthesis of chiral derivatives of related 1,8-disubstituted naphthalenes has been successfully demonstrated. rsc.orgnih.gov For example, a sterically crowded 1,8-diacridylnaphthalene was synthesized and its enantiomers were separated and employed in the enantioselective fluorosensing of N-t-Boc-protected amino acids. nih.gov The addition of the chiral analyte led to enantioselective fluorescence quenching, with a noticeable difference in the quenching response for the (R) and (S) enantiomers of the analyte. nih.gov This work highlights the principle that a chiral derivative of Naphthalene, 1,8-bis(phenylethynyl)- could potentially be developed into a highly effective chiral recognition system.
Table 2: Enantioselective Fluorescence Quenching by a Chiral 1,8-Diacridylnaphthalene Sensor
| Analyte (Enantiomer) | Fluorescence Quenching |
| (R)-N-t-Boc-proline | Stronger Quenching nih.gov |
| (S)-N-t-Boc-proline | Weaker Quenching nih.gov |
This table illustrates the principle of enantioselective recognition using a related 1,8-disubstituted naphthalene derivative.
Detection of Specific Analytes (e.g., Explosives)
Fluorescence quenching is a powerful technique for the detection of trace amounts of explosives, particularly nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govsemanticscholar.org The electron-deficient nature of these molecules allows them to act as quenchers for the fluorescence of electron-rich aromatic compounds through a photoinduced electron transfer (PET) mechanism. nih.gov
Derivatives of 1,8-dialkynylnaphthalenes have been investigated for their application in explosives detection. The rationale is that the extended π-system of these molecules can effectively interact with nitroaromatic compounds, leading to a significant quenching of their fluorescence emission. The sensitivity of a fluorescent sensor to a quencher is often quantified by the Stern-Volmer constant (Ksv). Higher Ksv values indicate a more efficient quenching process and thus a more sensitive sensor.
Table 3: Stern-Volmer Constants (Ksv) for Fluorescence Quenching by Nitroaromatic Compounds with Various Fluorescent Sensors
| Sensor Type | Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) |
| Polymer FRET System | DNT | 6.3 x 10³ researchgate.net |
| Polymer FRET System | TNT | 7.6 x 10³ researchgate.net |
| Covalent Organic Framework | TNP | 2.2 x 10⁴ researchgate.net |
| Covalent Organic Polymer | Roxarsone | 1.4 x 10⁴ researchgate.net |
This table provides a reference for the expected range of sensitivity for a Naphthalene, 1,8-bis(phenylethynyl)- based explosive sensor.
Q & A
Q. What synthetic strategies are effective for preparing 1,8-bis(phenylethynyl)naphthalene, and how can reaction byproducts be minimized?
The synthesis of 1,8-bis(phenylethynyl)naphthalene often involves Sonogashira coupling or carbene addition reactions. For example, phenylchlorocarbene reacts with the compound to form intramolecular cyclization products and dications, requiring precise control of stoichiometry and reaction time to avoid over-addition . Optimization can be achieved by monitoring intermediates via NMR or mass spectrometry. Solvent choice (e.g., THF vs. DMF) and catalyst systems (e.g., Pd/Cu) also influence selectivity .
Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing the electronic and structural properties of this compound?
UV-Vis and fluorescence spectroscopy are critical for analyzing extended π-conjugation, while X-ray crystallography resolves steric effects from the bulky phenylethynyl groups. For electronic structure, DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Weak C–H···O and π–π interactions, as observed in related naphthalene derivatives, stabilize crystal packing and can be validated via Hirshfeld surface analysis .
Q. How should researchers design toxicity studies for naphthalene derivatives, given potential contradictions between inhalation and dermal exposure data?
Adopt tiered testing protocols: (1) Begin with in vitro assays (e.g., Ames test for genotoxicity), (2) proceed to acute exposure studies in rodents (oral, dermal, inhalation routes), and (3) assess chronic effects using biomarkers like hepatic CYP450 activity. Use inclusion criteria from toxicological profiles (e.g., species: lab mammals; endpoints: respiratory, hepatic effects) to standardize comparisons . Address discrepancies by evaluating exposure duration, metabolite profiles, and species-specific metabolic pathways .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of 1,8-bis(phenylethynyl)naphthalene in frustrated Lewis pair (FLP) systems?
The compound’s rigid naphthalene backbone and electron-rich ethynyl groups enable it to act as a Lewis base in FLPs. When paired with Lewis acids like B(C6F5)3, it facilitates heterolytic H2 activation. Computational studies (e.g., NBO analysis) reveal charge transfer between the naphthalene π-system and the acid, lowering activation barriers. Kinetic experiments (e.g., stopped-flow spectroscopy) quantify H2 uptake rates and guide catalyst optimization .
Q. How can computational modeling resolve conflicting reports on the compound’s reactivity in halogenation reactions?
Conflicting bromination pathways (e.g., radical vs. ionic mechanisms) can be clarified using ab initio molecular dynamics (AIMD) or DFT transition-state analysis. For example, bromolium ion intermediates proposed in bromination studies require validation via IRC (intrinsic reaction coordinate) calculations. Solvent effects (polar vs. nonpolar) and substituent electronic parameters (Hammett constants) should be incorporated into models .
Q. What strategies mitigate structural instability in crystalline derivatives of 1,8-bis(phenylethynyl)naphthalene during X-ray diffraction studies?
To address weak diffraction and rapid solvent loss: (1) Use low-temperature (100 K) data collection to reduce thermal motion, (2) employ non-polar solvents (e.g., hexane) for crystallization to minimize lattice disruptions, and (3) apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. For Z’ > 1 structures, analyze symmetry-independent molecules for dominant intermolecular interactions (e.g., C–H···π) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., compare experimental vs. theoretical pKa values for related bases) .
- Risk of Bias Mitigation : Follow risk-of-bias questionnaires (e.g., randomization of doses, blinding in animal studies) to ensure reproducibility .
- Environmental Fate Studies : Use LC-MS/MS to track degradation products in water/sediment systems, referencing EPA guidelines for half-life determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
